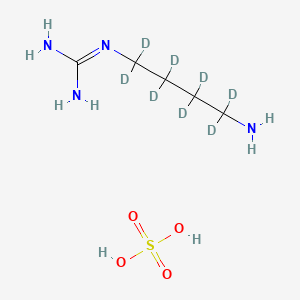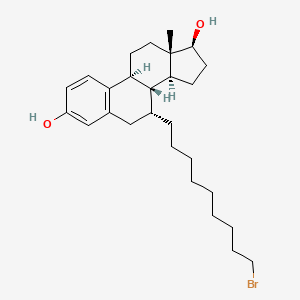
2,6-Di(methyl-d3)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Di(methyl-d3)-naphthalene” is a deuterated compound, which means it contains deuterium (D), an isotope of hydrogen (H) with an additional neutron . Deuterated compounds are often used in various scientific research fields, including nuclear magnetic resonance (NMR) spectroscopy, because the presence of deuterium can significantly alter the physical and chemical properties of the compound .
Molecular Structure Analysis
Based on the name, “2,6-Di(methyl-d3)-naphthalene” likely consists of a naphthalene core with two methyl-d3 groups attached at the 2 and 6 positions . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .Chemical Reactions Analysis
The chemical reactions of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene and other PAHs . These compounds can undergo various reactions, such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene, but with some differences due to the presence of deuterium . For example, deuterated compounds often have slightly different boiling and melting points compared to their non-deuterated counterparts .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of deuterated compounds in scientific research is a growing field, with potential applications in various areas, such as drug development and environmental science . The future directions for “2,6-Di(methyl-d3)-naphthalene” would likely depend on the results of ongoing research in these and other areas .
Eigenschaften
CAS-Nummer |
51209-51-9 |
|---|---|
Produktname |
2,6-Di(methyl-d3)-naphthalene |
Molekularformel |
C12H12 |
Molekulargewicht |
162.265 |
IUPAC-Name |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Synonyme |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)



![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![1H-[1]Benzofuro[2',3':3,4]cyclobuta[1,2-b]azirene](/img/structure/B569663.png)
![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)